1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-Thieno[3,2-c]pyridinium Bromide
- 1-(6-Methoxy-2-naphthyl)ethanol
Uniqueness
1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methoxy-naphthylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21ClN2O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C21H21ClN2O3S/c1-27-18-8-6-17-15-19(9-7-16(17)14-18)28(25,26)24-12-10-23(11-13-24)21-5-3-2-4-20(21)22/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
HYHRBTKXPRAOAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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